Introduction: A Strategic Building Block in Modern Chemistry
Introduction: A Strategic Building Block in Modern Chemistry
An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)aniline (CAS: 191602-54-7)
Prepared by: Gemini, Senior Application Scientist
3-Bromo-4-(trifluoromethoxy)aniline is a highly functionalized aromatic amine that has emerged as a strategic intermediate in the fields of pharmaceutical and agrochemical development. Its molecular architecture, featuring an aniline core substituted with both a bromine atom and a trifluoromethoxy group, offers a unique combination of reactivity and property modulation. The primary amine serves as a versatile handle for amide bond formation and other nucleophilic transformations. The bromine atom is ideally positioned for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds.
Perhaps most significantly, the trifluoromethoxy (-OCF3) group imparts desirable physicochemical properties to parent molecules. It is a highly lipophilic substituent that can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2][3][4] Unlike the strongly electron-withdrawing trifluoromethyl (-CF3) group, the -OCF3 group is only weakly deactivating, offering a more nuanced electronic profile for synthetic manipulations. This guide provides an in-depth examination of the synthesis, characterization, reactivity, and safe handling of this valuable chemical entity, grounded in field-proven insights for researchers and development professionals.
Physicochemical and Spectroscopic Profile
The compound's properties are summarized below. While primary spectral data is often proprietary, a detailed analysis based on its structure provides a reliable spectroscopic profile for characterization.
Core Properties
| Property | Value | Source |
| CAS Number | 191602-54-7 | [5] |
| Molecular Formula | C₇H₅BrF₃NO | [5] |
| Molecular Weight | 256.02 g/mol | [5] |
| Appearance | White to almost white clear liquid or solid | [6] |
| Density | 1.72 g/cm³ | [6] |
| IUPAC Name | 3-bromo-4-(trifluoromethoxy)aniline | [5] |
Spectroscopic Analysis
While a Certificate of Analysis confirms that the NMR and IR spectra conform to the structure, publicly available spectra are scarce.[7] The following table outlines the expected spectroscopic characteristics derived from its molecular structure.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Three signals in the aromatic region (approx. δ 6.5-7.5 ppm). Expect one doublet, one doublet of doublets, and one single proton signal, reflecting the substitution pattern. The NH₂ protons will appear as a broad singlet (approx. δ 3.5-4.5 ppm), the chemical shift of which is dependent on solvent and concentration. |
| ¹³C NMR | Seven distinct signals. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the bromine will be significantly shifted. |
| ¹⁹F NMR | A single sharp signal for the -OCF₃ group, typically in the range of δ -58 to -60 ppm. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (approx. 3350-3450 cm⁻¹), C-O stretching (approx. 1250-1280 cm⁻¹), strong C-F stretching (approx. 1100-1200 cm⁻¹), and C-Br stretching (approx. 500-600 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 255/257, showing the characteristic isotopic pattern for a compound containing one bromine atom. |
Synthesis: A Study in Regioselectivity
The most direct and common route to 3-Bromo-4-(trifluoromethoxy)aniline is through the electrophilic aromatic substitution of 4-(trifluoromethoxy)aniline. The key challenge is achieving mono-bromination at the desired position, avoiding the formation of di-brominated byproducts.
Senior Application Scientist's Rationale
The choice of brominating agent and solvent is critical for controlling this reaction. The starting material, 4-(trifluoromethoxy)aniline, contains two ortho-para directing groups: the strongly activating amino (-NH₂) group and the weakly deactivating trifluoromethoxy (-OCF₃) group. The directing power of the amino group dominates, activating the two ortho positions (positions 3 and 5) for electrophilic attack.
-
Choice of Brominating Agent: While molecular bromine (Br₂) can be used, it is highly reactive and often leads to over-bromination with activated substrates like anilines.[8] N-Bromosuccinimide (NBS) is the preferred reagent.[9][10] NBS is a solid, making it easier to handle, and it provides a slow, controlled release of the electrophilic bromine species (Br⁺), which significantly enhances selectivity for the mono-brominated product.[11]
-
Solvent Effects: The polarity of the solvent can markedly influence the regioselectivity of NBS bromination on substituted anilines.[12][13] A polar aprotic solvent like N,N-dimethylformamide (DMF) is highly effective. It helps to solubilize the reagents and stabilize the charged intermediates in the reaction mechanism, favoring the desired substitution pathway.[14]
-
Temperature Control: The reaction is typically run at or below room temperature to further mitigate the risk of side reactions and the formation of impurities.
Representative Synthesis Workflow
Caption: Workflow for the synthesis of 3-Bromo-4-(trifluoromethoxy)aniline.
Detailed Experimental Protocol: Bromination with NBS
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per gram of aniline).
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 eq) in anhydrous DMF. Add this solution to the dropping funnel.
-
Reaction Execution: Cool the aniline solution to 0-5 °C using an ice bath. Add the NBS solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 20°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (approx. 20 mL per gram of starting aniline). Wash the organic layer thoroughly with water (3x) followed by saturated brine (1x) to remove DMF and the succinimide byproduct.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the final product.
Reactivity Profile and Key Transformations
3-Bromo-4-(trifluoromethoxy)aniline is a bifunctional molecule, offering two primary sites for synthetic modification: the nucleophilic amino group and the aryl bromide.
-
Amino Group Derivatization: The -NH₂ group readily undergoes acylation to form amides, sulfonylation to form sulfonamides, and alkylation. These transformations are fundamental for building out molecular complexity.
-
Aryl Bromide Cross-Coupling: The C-Br bond is a key linchpin for forming new carbon-carbon and carbon-heteroatom bonds. It is an excellent substrate for palladium-catalyzed reactions such as Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (coupling with amines), Heck (coupling with alkenes), and Sonogashira (coupling with terminal alkynes). The electron-neutral to slightly deactivating nature of the substituents facilitates the crucial oxidative addition step in these catalytic cycles.[15]
Key Derivatization Pathways
Caption: Key synthetic transformations of 3-Bromo-4-(trifluoromethoxy)aniline.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling the aryl bromide with an arylboronic acid.
-
Expert Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for C-C bond formation.[16] The choice of a palladium catalyst with a suitable phosphine ligand (e.g., Pd(dppf)Cl₂) is common for bromoanilines.[17] An inorganic base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid for transmetalation. A mixture of an organic solvent like dioxane or DME with water is often used to ensure all components remain in solution.[17][18]
-
Procedure:
-
To a reaction vessel, add 3-Bromo-4-(trifluoromethoxy)aniline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to obtain the bi-aryl product.
-
Safety and Handling
3-Bromo-4-(trifluoromethoxy)aniline is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
GHS Hazard Summary
| Pictogram | Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation |
(Source: Aggregated GHS information from ECHA C&L Inventory)
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles at all times.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[19] All manipulations should be performed in a certified chemical fume hood. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. [Link]
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The Suzuki reaction of 4-bromoaniline with aryl boronic acids. ResearchGate. [Link]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. University of Milano-Bicocca. [Link]
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Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. [Link]
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Bromination - Common Conditions. Common Organic Chemistry. [Link]
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Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. [Link]
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Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. ResearchGate. [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
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Maximizing Synthesis Yields with 4-Bromo-2-(trifluoromethoxy)aniline. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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3-Bromo-4-(trifluoromethoxy)aniline. PubChem. [Link]
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Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Lookchem. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
-
4-Bromo-3-(trifluoromethyl)aniline - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
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